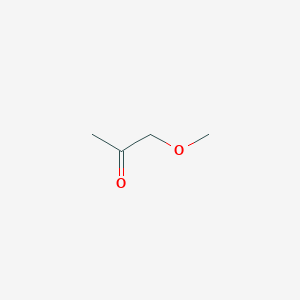

Methoxyacetone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZLJOLBIRPEFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064048 | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5878-19-3 | |

| Record name | Methoxyacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ6G2H7L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering for Methoxyacetone Production

Oxidation Strategies for Methoxyacetone Generation

The conversion of 1-methoxy-2-propanol (B31579) to this compound involves the selective oxidation of a secondary alcohol to a ketone. This transformation can be achieved through several catalytic routes, including liquid-phase oxidation with transition metal catalysts or molecular sieves, and gas-phase oxidative dehydrogenation. google.com

Liquid-Phase Catalytic Oxidation of 1-Methoxy-2-Propanol

Liquid-phase oxidation offers the advantage of milder reaction conditions compared to gas-phase processes. google.com This method typically involves a catalyst, an oxidizing agent, and a solvent system.

Transition metals from Groups 8-10 of the periodic table, such as platinum, ruthenium, and palladium, are effective catalysts for the liquid-phase oxidation of 1-methoxy-2-propanol. patsnap.comgoogle.com These metals can be used in homogeneous systems or as supported catalysts. Platinum on activated carbon (Pt/C) is a commonly employed catalyst. google.com In some processes, high conversions of over 95% and selectivities to this compound greater than 80% have been achieved using a Group 8-10 transition metal catalyst in the liquid phase. google.com However, using air as the oxidant with a Pt/C catalyst under various conditions has sometimes resulted in low yields of this compound, in some cases less than 2%. google.com The deactivation of platinum catalysts can occur through the strong adsorption of by-products or over-oxidation. scispace.comresearchgate.net

One patented process describes the use of finely divided platinum or ruthenium on a support like activated carbon, silica (B1680970), or alumina. google.com This process utilizes aqueous hydrogen peroxide as the oxidant and operates at temperatures between 0°C and 100°C. google.com For instance, using 10% platinum on activated carbon with hydrogen peroxide at 80°C, a conversion of over 95% for 1-methoxy-2-propanol and a selectivity of approximately 94% to this compound have been reported. google.com The presence of sodium bicarbonate can help neutralize acidic byproducts, thereby enhancing catalyst stability.

Catalyst: Group 8-10 transition metals (e.g., Platinum, Ruthenium) google.com

Support: Activated carbon, silica, alumina, calcium carbonate google.com

Oxidant: Hydrogen peroxide, Air patsnap.comgoogle.com

Temperature: 0-100°C google.com

Titanium silicalite-1 (TS-1), a type of zeolite molecular sieve, is an effective heterogeneous catalyst for the selective oxidation of 1-methoxy-2-propanol to this compound. patsnap.com TS-1 is known for its unique catalytic properties in oxidation reactions using hydrogen peroxide as the oxidant. researchgate.netresearchgate.net The use of TS-1 can minimize over-oxidation, leading to high selectivity.

In a typical process, 1-methoxy-2-propanol is reacted with hydrogen peroxide over a TS-1 catalyst. patsnap.com The reaction temperature influences both conversion and yield. For example, as the temperature increases from 30°C to 50°C, the conversion of 1-methoxy-2-propanol increases, but the yield of this compound may peak at an intermediate temperature due to the formation of side products at higher temperatures. Under optimized conditions, selectivities greater than 95% can be achieved.

Table 1: Performance of TS-1 Catalyzed Oxidation of 1-Methoxy-2-Propanol

| Temperature (°C) | Conversion (%) | Yield (%) |

| 30 | 70.4 | 63.1 |

| 40 | 72.3 | 64.5 |

| 50 | 75.8 | 60.9 |

Hydrogen peroxide is a commonly used oxidant in the liquid-phase synthesis of this compound from 1-methoxy-2-propanol. google.com It is considered a green oxidizing agent as its primary byproduct is water. When used with catalysts like platinum on activated carbon or TS-1 molecular sieves, hydrogen peroxide can lead to high conversion rates and selectivity under relatively mild conditions. google.com

In processes utilizing a Group 8-10 transition metal catalyst, aqueous hydrogen peroxide has been shown to achieve over 95% conversion of 1-methoxy-2-propanol with selectivities to this compound exceeding 80%. google.com Similarly, in the TS-1 catalyzed system, hydrogen peroxide is the preferred oxidant. The concentration of hydrogen peroxide and its molar ratio to the alcohol are important parameters to optimize for maximizing yield. Vanadium phosphate (B84403) catalysts have also been studied for the oxidation of 1-methoxy-2-propanol using hydrogen peroxide as the oxidant. oriprobe.com

Gas-Phase Oxidative Dehydrogenation of 1-Methoxy-2-Propanol

Gas-phase oxidative dehydrogenation is an alternative route for this compound production, which typically operates at higher temperatures than liquid-phase processes. google.com This method involves passing a vaporized mixture of 1-methoxy-2-propanol and an oxygen-containing gas over a solid catalyst. google.compatsnap.com

Various metal-based catalysts have been investigated for the gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol. Early methods employed catalysts such as "calcium nickel phosphate" at temperatures around 425°C, though these often resulted in low yields. google.com Other catalysts include silver/copper combinations, which operate at high temperatures of 450-700°C. google.com Supported Group 8-10 transition metals have also been used in vapor-phase oxidations at temperatures between 225-600°C. google.com

A method using an electrolytic silver catalyst has been described where a vaporized mixture of 1-methoxy-2-propanol and oxygen is passed through a catalytic bed. patsnap.comgoogle.com This process can achieve high conversion rates, up to 98%, with selectivities for this compound reaching 70% at temperatures between 300-600°C. patsnap.com Another approach uses a nickel and chromium catalyst on a gamma-alumina support for continuous dehydrogenation at 200-300°C. google.com

Table 2: Catalysts and Conditions for Gas-Phase Oxidative Dehydrogenation

| Catalyst | Temperature (°C) | Oxidant | Reported Conversion/Selectivity |

| Calcium Nickel Phosphate google.com | 425 | Air | Low yields (<2%) |

| Silver/Copper google.com | 450-700 | Air | - |

| Supported Group 8-10 Metals google.com | 225-600 | Air | - |

| Electrolytic Silver patsnap.comgoogle.com | 300-600 | Oxygen/Air | Up to 98% conversion, 70% selectivity |

| Nickel/Chromium on γ-Alumina google.com | 200-300 | - | - |

Electrolytic Silver Catalysis for Continuous Processes

The synthesis of this compound via gas-phase oxidative dehydrogenation of 1-methoxy-2-propanol can be effectively achieved using electrolytic silver as a catalyst in a continuous process. google.compatsnap.com This method is noted for its simple and continuous nature, making it a promising candidate for industrial-scale production. google.com In this process, vaporized 1-methoxy-2-propanol is mixed with oxygen and passed through a catalyst bed containing electrolytic silver. google.compatsnap.com

The reaction is typically conducted at temperatures ranging from 300 to 600°C and pressures between 0 and 0.1 MPa. google.com Under these conditions, the conversion of 1-methoxy-2-propanol can reach as high as 98%, with a selectivity towards this compound of up to 70%. google.com The molar ratio of oxygen to 1-methoxy-2-propanol is a critical parameter, generally maintained between 0.25 and 1.50. google.com The use of silver as a catalyst is well-established in industrial oxidative dehydrogenation processes, such as the production of formaldehyde (B43269) from methanol (B129727). silverinstitute.orgmdpi.com The unique properties of silver nanomaterials contribute to their catalytic activity, selectivity, and stability. nih.govrsc.org

Research has demonstrated that even with variations in reaction conditions, high conversion rates can be maintained. For instance, at a reaction temperature of 465°C, a 96.77% conversion of 1-methoxy-2-propanol was achieved, with a this compound selectivity of 62.29%. google.com Another example at 300°C showed a conversion rate of 68.83% and a selectivity of 73.02%. patsnap.com These findings underscore the robustness of electrolytic silver as a catalyst for the continuous synthesis of this compound. google.com

Table 1: Performance of Electrolytic Silver Catalysis in this compound Synthesis google.compatsnap.com

| Reaction Temperature (°C) | O₂:Alcohol Molar Ratio | Liquid Hourly Space Velocity (h⁻¹) | Conversion of 1-methoxy-2-propanol (%) | Selectivity of this compound (%) |

|---|---|---|---|---|

| 300 | 1.25 | 5.45 | 68.83 | 73.02 |

| 390 | 1.25 | 5.45 | 96.32 | 58.20 |

| 390 | 1.00 | 2.73 | 95.72 | 57.12 |

Dehydrogenation and Alkylation Approaches to this compound

Fixed-Bed Catalytic Dehydrogenation Processes

Fixed-bed catalytic dehydrogenation is a significant pathway for producing this compound from 1-methoxy-2-propanol. patsnap.com This process involves passing the preheated and vaporized raw material through a fixed-bed reactor filled with a suitable dehydrogenation catalyst. patsnap.com Various catalysts have been investigated to optimize this reaction, which is typically endothermic and requires an external heat supply. patsnap.commdpi.com

One approach utilizes a copper-based catalyst, specifically CuZnAlOx, in a fixed-bed reactor for the direct dehydrogenation of 1-methoxy-2-propanol. gychbjb.com This catalyst demonstrated a 48.6% conversion of propylene (B89431) glycol methyl ether and a high selectivity of 99.1% for this compound. gychbjb.com Another patented process describes a continuous production method using a dehydrogenation catalyst where the conversion rate of 1-methoxy-2-propanol can exceed 70% with a selectivity for this compound greater than 98%. patsnap.com This process operates at a reaction temperature of 220-350°C and a pressure of 0-1.0 MPa. patsnap.com The modeling and simulation of fixed-bed reactors are crucial for optimizing performance and understanding the relationship between catalyst effectiveness and reactor conditions. mdpi.comarizona.eduresearchgate.net

The use of structured monolithic catalysts as an alternative to conventional fixed-bed reactors has been explored to improve productivity by decreasing contact time. unimi.it In the context of this compound, a continuous process involving a fixed-bed catalyst for the dehydrogenation of propylene glycol methyl ether mixed with water is conducted at 200-300°C and 0.04-0.08 MPa. google.com The gas-phase oxidative dehydrogenation over an electrolytic silver catalyst in a stainless steel fixed-bed reactor also represents this process type. google.com

Table 2: Comparison of Fixed-Bed Dehydrogenation Catalyst Systems patsnap.comgychbjb.com

| Catalyst System | Raw Material | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Dehydrogenation Catalyst | 1-methoxy-2-propanol | 220-350 | 0-1.0 | >70 | >98 |

Multi-Step Synthetic Routes (e.g., via propylene oxide and methanol)

A prevalent multi-step synthesis for this compound begins with the reaction between propylene oxide and methanol to produce 1-methoxy-2-propanol (also known as propylene glycol methyl ether). google.comgoogle.com This intermediate is then converted to this compound through an oxidation or dehydrogenation step. google.comgoogle.com This route is significant because it starts from readily available bulk chemicals.

In the first step, propylene oxide and methanol react, often in the presence of a catalyst. google.comgoogle.com A continuous process utilizing a fixed-bed catalyst, such as a strongly basic anion exchange resin, can be employed for this etherification. google.com The reaction is typically carried out at temperatures of 60-70°C and pressures of 0.3-0.5 MPa, with a molar ratio of propylene oxide to methanol between 1:1 and 1:4. google.com Another method uses a microreactor system where propylene oxide and methanol react at 100-130°C, achieving yields of 95-99% for 1-methoxy-2-propanol. google.com

The second step involves the conversion of the resulting 1-methoxy-2-propanol to this compound. This can be achieved through catalytic dehydrogenation, as described previously, or through oxidation. google.com For instance, a continuous-flow system using sodium hypochlorite (B82951) (NaClO) in a microreactor can oxidize 1-methoxy-2-propanol at 15-35°C, yielding this compound in 7-10 minutes with an 84-85% yield. google.com This multi-step approach, particularly when integrated with continuous flow technology, allows for a highly controlled and efficient production process. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing more sustainable and environmentally benign methods for this compound production. sigmaaldrich.comcore.ac.uk These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency throughout the synthetic process. acs.orgacs.org

Key green chemistry principles relevant to this compound synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, minimizing waste. acs.org The synthesis of this compound heavily relies on catalysts like electrolytic silver and copper-based systems, which enhance selectivity and allow for continuous processing, thereby reducing the generation of byproducts. google.compatsnap.comgychbjb.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Dehydrogenation reactions, for example, can have high atom economy, as the primary byproduct is hydrogen, which can potentially be captured and used. patsnap.com

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. sigmaaldrich.comskpharmteco.com While starting materials like propylene oxide have inherent hazards, process intensification and continuous flow systems can minimize the volume of hazardous material present at any given time, enhancing safety. google.comvapourtec.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org While many this compound synthesis methods require elevated temperatures, the development of more active catalysts could lower these energy demands. google.compatsnap.com Continuous flow microreactors offer superior heat transfer, leading to more efficient energy use compared to traditional batch reactors. vapourtec.comfrontiersin.org

Reduce Derivatives: Unnecessary derivatization steps should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org Direct catalytic dehydrogenation or oxidation of 1-methoxy-2-propanol to this compound is an example of a direct conversion that avoids complex protection/deprotection steps. patsnap.comgychbjb.com

By considering these principles, chemists and engineers can design this compound production processes that are not only economically viable but also environmentally responsible. skpharmteco.com

Process Intensification and Continuous Flow Methodologies in this compound Production

Process intensification aims to create smaller, cleaner, and more energy-efficient manufacturing processes. vapourtec.com In the context of this compound synthesis, this is often achieved through the adoption of continuous flow methodologies, which offer significant advantages over traditional batch processing. frontiersin.orgunito.it

Continuous flow systems, such as microreactors and fixed-bed reactors, are central to modern this compound production methods. google.comgoogle.com These systems provide superior heat and mass transfer, which allows for better control over reaction parameters like temperature and pressure. vapourtec.comuni-hannover.de This enhanced control can lead to higher yields, improved selectivity, and increased safety, particularly when dealing with exothermic reactions or hazardous materials. google.comfrontiersin.org

A notable example is the two-stage microreactor system for producing this compound from propylene oxide and methanol. google.com In the first stage, 1-methoxy-2-propanol is synthesized with a yield of up to 99%. The subsequent oxidation in a second microreactor yields this compound with up to 85% efficiency. The entire process is continuous, significantly reducing reaction times compared to batch methods. google.com

Similarly, continuous processes using fixed-bed catalysts for both the initial etherification of propylene oxide and the final dehydrogenation to this compound have been developed. google.com These methods are designed to be simple, produce fewer impurities, and eliminate byproducts. google.com The use of electrolytic silver catalysts in continuous gas-phase dehydrogenation further illustrates the move towards intensified, continuous production. google.com By integrating synthesis and purification steps and utilizing advanced reactor designs, process intensification offers a pathway to more efficient, safer, and cost-effective this compound manufacturing. vapourtec.comuni-hannover.de

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methoxy-2-propanol |

| Propylene oxide |

| Methanol |

| Oxygen |

| Silver |

| Propylene glycol methyl ether |

| Sodium hypochlorite |

| Hydrogen |

| Copper |

| CuZnAlOx |

Chemical Reactivity and Transformation Pathways of Methoxyacetone

Carbonyl Reactivity of Methoxyacetone

The carbonyl group is a central feature of this compound's chemical identity, making it a target for various nucleophilic attacks and related reactions characteristic of ketones.

Nucleophilic Addition Reactions to the Carbonyl Group

The electrophilic nature of the carbonyl carbon in this compound facilitates nucleophilic addition reactions. wikipedia.org For instance, in atmospheric chemistry, hydroxyl (OH) radicals can add to the carbonyl carbon. This addition is often a prelude to reactions with molecular oxygen, forming peroxy radicals that are significant intermediates in atmospheric oxidation processes.

In a synthetic laboratory setting, nucleophiles like Grignard reagents or organolithium compounds readily add to the carbonyl group to form tertiary alcohols. thermofisher.com The addition of a cyanide ion, typically from a source like hydrogen cyanide or sodium cyanide, results in the formation of a cyanohydrin, a versatile intermediate for further chemical synthesis. wikipedia.org

Enolization and Alpha-Proton Reactivity

Similar to other ketones possessing alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. The protons on the methyl group adjacent to the carbonyl are acidic and can be abstracted by a base to form an enolate. This enolization is a critical preliminary step for many condensation reactions involving this compound. magritek.com The resulting enolate is a potent nucleophile. While the methoxy (B1213986) group can influence the regioselectivity of enolate formation, the methyl protons are generally more acidic and accessible. cdnsciencepub.comresearchgate.net Studies have reported pK_Enol_ values for the enolization of this compound at both the CH2 and CH3 positions. cdnsciencepub.comresearchgate.net

This compound in Condensation Reactions

This compound is a valuable component in various condensation reactions, particularly those that form new carbon-carbon bonds.

Aldol (B89426) Condensation with Aldehydes (e.g., Proline Catalysis)

This compound can act as a donor in aldol condensation reactions with a variety of aldehydes. organic-chemistry.org A well-documented example is the organocatalytic aldol reaction, frequently catalyzed by amino acids such as proline. illinois.eduyoutube.com In these reactions, this compound combines with an aldehyde, for example, p-nitrobenzaldehyde, to create a β-hydroxy ketone. illinois.edu Proline has been shown to be an efficient catalyst for this transformation, often resulting in high yields of the aldol product. nih.gov

The reaction is initiated by the formation of an enamine intermediate from this compound and proline. This enamine then attacks the aldehyde. The utility of this compound as a donor has been demonstrated with a range of both aromatic and aliphatic aldehydes, highlighting its versatility in C-C bond formation. illinois.edu

Mechanism and Stereoselectivity in this compound Condensation Reactions

The mechanism of the proline-catalyzed aldol condensation between this compound and aldehydes has been a topic of considerable study. up.ac.zalibretexts.org The catalytic cycle is generally accepted to begin with the formation of an enamine from proline and this compound. up.ac.za This enamine then acts as the nucleophile, attacking the aldehyde. The final step is hydrolysis, which releases the aldol product and regenerates the proline catalyst. libretexts.org

A significant feature of these reactions is their stereoselectivity. mdpi.com The use of a chiral catalyst, such as L-proline or D-proline, can induce asymmetry in the product, leading to the preferential formation of one enantiomer. youtube.com The stereochemical outcome is dictated by the transition state geometry, which is controlled by the catalyst. For instance, in the proline-catalyzed reaction of this compound with p-nitrobenzaldehyde, high enantioselectivities have been reported. illinois.edu The specific stereoisomer (R or S) produced depends on whether L-proline or D-proline is employed as the catalyst. youtube.com

Oxidation and Reduction Chemistry of this compound

The carbonyl group of this compound can undergo both oxidation and reduction, leading to different classes of compounds.

The reduction of the ketone in this compound yields 1-methoxy-2-propanol (B31579). This can be accomplished using various reducing agents, including sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). saskoer.ca Catalytic hydrogenation using metal catalysts such as platinum, palladium, or nickel is also an effective method. google.com

The oxidation of this compound is more complex. While ketones are generally less susceptible to oxidation than aldehydes, they can be oxidized under more forceful conditions, leading to the cleavage of carbon-carbon bonds. Strong oxidizing agents like potassium permanganate (B83412) or potassium dichromate can break down this compound into smaller molecules like acetic acid and carbon dioxide. In the atmosphere, photo-oxidation is a key degradation pathway for this compound, where reaction with hydroxyl radicals can produce methylglyoxal (B44143) and other oxygenated products. researchgate.net Various methods for the synthesis of this compound via the oxidation of 1-methoxy-2-propanol have been developed, utilizing reagents such as hydrogen peroxide with a transition metal catalyst, or chlorine. google.compatsnap.comgoogle.com

| Oxidation/Reduction of this compound | Reagents/Conditions | Product(s) |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Catalytic Hydrogenation (Pt, Pd, or Ni) | 1-Methoxy-2-propanol |

| Oxidation | Potassium permanganate, Potassium dichromate | Acetic acid, Carbon dioxide |

| Photo-oxidation (atmospheric) | Hydroxyl radicals (OH) | Methylglyoxal, other oxygenated products |

Advanced Chemical Transformations for this compound Functionalization

This compound's bifunctional nature, possessing both a ketone and an ether group, allows for a variety of advanced chemical transformations to introduce new functional groups and construct more complex molecular architectures. These reactions go beyond simple oxidation or reduction, leveraging the unique reactivity of the this compound scaffold.

One significant area of functionalization involves leveraging the acidity of the α-protons adjacent to the carbonyl group to form enolates. These enolates are powerful nucleophiles for carbon-carbon bond formation. Research has shown that this compound can be used in the synthesis of doubly borylated enolates, which are key intermediates in double aldol reactions. sigmaaldrich.com This highlights its utility as a building block in stereoselective synthesis. The reaction of this compound with aldehydes, such as 4-nitrobenzaldehyde (B150856) and benzaldehyde, demonstrates its participation in aldol condensation reactions to create larger, functionalized molecules. researchgate.net

Photochemical transformations offer another pathway for the functionalization of this compound. Under UV irradiation (specifically at 3130 Å), this compound undergoes decomposition primarily through a Norrish Type II mechanism. researchgate.net This process results in the formation of acetone (B3395972) and formaldehyde (B43269) as the main products. researchgate.netnih.gov Further photolysis can lead to a Norrish Type I photoreaction, causing decarbonylation and the formation of carbon monoxide. nih.gov The quantum yield for acetone formation in this process has been measured at 0.32. researchgate.net

Transition-metal-catalyzed C–H bond activation represents a modern and efficient strategy for molecular functionalization. acs.org While specific applications directly to this compound are an emerging area, the principles can be applied by analogy to similar carbonyl compounds. For instance, visible light-promoted dual organo/photoredox catalysis has been successfully used for the β-functionalization of cyclic ketones with aryl ketones, a process that could potentially be adapted for this compound. acs.orgcnr.it Such methods allow for the direct formation of C-C bonds at positions that are typically unreactive, avoiding the need for pre-functionalized substrates.

Furthermore, this compound can serve as a synthon for the creation of various heterocyclic compounds, which are pivotal structures in medicinal and materials chemistry. researchgate.netmdpi.comresearchgate.netrsc.org By reacting with appropriate partners, the carbonyl group and the adjacent carbon atoms can be incorporated into ring systems. For example, condensation reactions with dinucleophiles like hydrazines or ureas could lead to the formation of pyrazoles or pyrimidines, respectively.

The table below summarizes key advanced transformations for the functionalization of this compound based on established reactivity.

Table 1: Advanced Chemical Transformations of this compound

| Reaction Type | Reagents/Catalysts | Key Products | Research Findings |

|---|---|---|---|

| Aldol Condensation | Aldehydes (e.g., 4-nitrobenzaldehyde, benzaldehyde) | β-Hydroxy ketones | This compound acts as a nucleophile via its enolate form to create new C-C bonds. researchgate.net |

| Enolate Borylation | Boronating agents | Doubly borylated enolates | Serves as a key intermediate for subsequent double aldol reactions, demonstrating its utility in complex synthesis. sigmaaldrich.com |

| Photolysis (Norrish Type II) | UV Light (3130 Å) | Acetone, Formaldehyde | The primary photochemical decomposition pathway with a reported acetone quantum yield of 0.32. researchgate.netnih.gov |

| Photolysis (Norrish Type I) | UV Light | Carbon Monoxide | Occurs as a subsequent photodecarbonylation reaction following initial photolysis. nih.gov |

Advanced Spectroscopic Characterization of Methoxyacetone and Methoxyacetophenone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled technique for determining the carbon-hydrogen framework of organic compounds. High-resolution 1D and 2D NMR experiments offer detailed insights into the chemical environment of individual nuclei and their connectivity.

High-Resolution 1H, 13C, and 17O NMR Studies of Methoxyacetone and Methoxyacetophenone Isomers

High-resolution NMR spectroscopy provides precise chemical shift and coupling constant data, which are fundamental for the structural verification of this compound and the differentiation of methoxyacetophenone isomers.

This compound:

The 1H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three types of protons in the molecule. The methyl protons of the acetyl group (CH3-C=O) typically appear as a singlet, as do the protons of the methoxy (B1213986) group (CH3-O-). The methylene protons (-CH2-) adjacent to the carbonyl and methoxy groups also present as a singlet.

The 13C NMR spectrum of this compound displays four signals, corresponding to the four carbon atoms in different chemical environments: the carbonyl carbon, the methylene carbon, the methoxy carbon, and the acetyl methyl carbon.

| Assignment | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| CH3-C=O | 2.15 | 26.9 |

| -CH2- | 4.03 | 77.5 |

| CH3-O- | 3.42 | 59.2 |

| C=O | - | 206.8 |

Methoxyacetophenone Isomers:

The 1H and 13C NMR spectra of the ortho-, meta-, and para-isomers of methoxyacetophenone exhibit distinct patterns in the aromatic region, allowing for their unambiguous identification. The positions of the methoxy and acetyl substituents on the benzene (B151609) ring influence the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns.

| Isomer | Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 2-Methoxyacetophenone | -COCH3 | 2.62 (s, 3H) | 31.8 |

| -OCH3 | 3.91 (s, 3H) | 55.4 | |

| Aromatic-H | 6.96-7.01 (q, 2H), 7.45-7.48 (m, 1H), 7.73-7.75 (q, 1H) | 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 | |

| C=O | - | 199.8 | |

| 3-Methoxyacetophenone | -COCH3 | 2.60 (s, 3H) | 26.7 |

| -OCH3 | 3.86 (s, 3H) | 55.4 | |

| Aromatic-H | 7.12 (ddd, 1H), 7.39 (t, 1H), 7.49 (m, 1H), 7.56 (m, 1H) | 112.4, 119.5, 121.1, 129.6, 138.4, 159.9 | |

| C=O | - | 197.8 | |

| 4-Methoxyacetophenone | -COCH3 | 2.53 (s, 3H) | 26.3 |

| -OCH3 | 3.84 (s, 3H) | 55.4 | |

| Aromatic-H | 6.91 (d, 2H), 7.91 (d, 2H) | 113.7, 130.3, 130.6, 163.5 | |

| C=O | - | 196.8 |

17O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the 17O nucleus, can provide valuable information on the electronic environment of the oxygen atoms in the carbonyl and methoxy groups. The chemical shifts in 17O NMR are highly sensitive to the nature of the chemical bonding and conjugation effects.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling relationships. In methoxyacetophenone isomers, COSY spectra would show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern. For this compound, no COSY correlations would be observed as there are no vicinal or geminal protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). This is a powerful tool for assigning carbon signals based on the known assignments of their attached protons. For instance, the methylene proton signal in this compound at 4.03 ppm would show a correlation to the carbon signal at 77.5 ppm.

Quantitative NMR Applications in Chemical Analysis

Quantitative NMR (qNMR) has emerged as a powerful analytical tool for determining the purity and concentration of chemical substances with high accuracy and precision. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

By using a certified internal standard with a known concentration, the absolute quantity of an analyte in a sample can be determined. For this compound, a well-resolved singlet, such as the acetyl methyl signal, can be used for quantification against an internal standard like maleic acid or dimethyl sulfone. This approach allows for the accurate determination of the purity of this compound without the need for a specific reference standard of the compound itself. The validation of a qNMR method involves assessing parameters such as specificity, linearity, range, accuracy, and precision to ensure reliable results.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides detailed information about the vibrational modes of a molecule. These modes are sensitive to the molecular structure, conformation, and intermolecular interactions.

Analysis of Vibrational Modes and Assignment in this compound

The vibrational spectrum of this compound has been a subject of detailed experimental and theoretical investigations. The molecule can exist in different conformations due to rotation around the C-C and C-O single bonds. The most stable conformer is typically the one with the methoxy group in a gauche orientation relative to the carbonyl group.

The FT-IR and Raman spectra of this compound exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

| Vibrational Mode | Frequency Range (cm-1) | Description |

| C=O stretch | 1720 - 1740 | Strong band in IR, weaker in Raman |

| C-H stretch (CH3, CH2) | 2800 - 3000 | Multiple bands |

| C-O-C stretch | 1100 - 1200 | Strong band in IR |

| CH2 bend (scissoring) | ~1450 | |

| CH3 bend (asymmetric) | ~1430 | |

| CH3 bend (symmetric) | ~1360 |

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies and intensities of the different conformers. By comparing the calculated spectra with the experimental FT-IR and Raman data, a detailed assignment of the observed vibrational bands to specific modes of the most stable conformer can be achieved.

Conformational Stability and Intermolecular Interactions in Methoxyacetophenone Derivatives

The conformational landscape of methoxyacetophenone derivatives is influenced by the orientation of the acetyl and methoxy groups relative to the benzene ring. The planarity of the acetyl group with the aromatic ring is favored due to conjugation, but steric hindrance, particularly in the ortho-isomer, can lead to out-of-plane conformations.

Vibrational spectroscopy is a sensitive probe for studying these conformational preferences. The frequency of the C=O stretching vibration, for instance, is influenced by the degree of conjugation with the aromatic ring. Different conformers will exhibit slightly different C=O stretching frequencies.

Furthermore, intermolecular interactions, such as hydrogen bonding, play a significant role in the vibrational spectra of these molecules, especially in the condensed phase. In derivatives containing hydroxyl or amino groups, both intramolecular and intermolecular hydrogen bonds can form. For example, in 2'-hydroxy-4'-methoxyacetophenone, a strong intramolecular hydrogen bond is expected between the hydroxyl proton and the carbonyl oxygen, leading to a significant red-shift of the O-H and C=O stretching frequencies in the FT-IR spectrum.

The study of weak intermolecular interactions, such as C-H···O and C-H···π interactions, is also crucial for understanding the crystal packing of methoxyacetophenone derivatives. These interactions can be investigated by analyzing the subtle shifts and splitting of vibrational bands in the solid-state FT-IR and Raman spectra. The combination of experimental vibrational spectroscopy with computational modeling provides a powerful approach to unravel the complex interplay of conformational preferences and intermolecular forces that govern the structure and properties of these compounds.

Mass Spectrometry (MS) and Fragmentation Studies

Mass spectrometry of this compound reveals a distinct fragmentation pattern that provides valuable insights into its molecular structure. The electron ionization (EI) mass spectrum is characterized by several key fragments, with the most abundant ions resulting from alpha-cleavages and rearrangements.

The molecular ion peak (M+) for this compound (C4H8O2), with a molecular weight of 88.11 g/mol , is often of low intensity or absent in 70 eV EI spectra due to the molecule's propensity to fragment upon ionization. The fragmentation is dominated by the cleavage of bonds adjacent to the carbonyl group and the ether linkage.

Key Fragmentation Pathways:

Alpha-Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group. This can occur on either side of the carbonyl.

Loss of a methyl radical (•CH3) from the molecular ion results in the formation of the methoxyacetyl cation ([CH3OCH2CO]+) at m/z 73.

Cleavage of the bond between the carbonyl carbon and the methylene group leads to the formation of the acetyl cation ([CH3CO]+) at m/z 43, which is a very common and stable fragment for methyl ketones. This is often one of the most intense peaks in the spectrum.

Cleavage adjacent to the Ether Oxygen: Fragmentation can also be initiated by the ether functional group.

Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH3), leading to a fragment at m/z 57, corresponding to the [CH3COCH2]+ ion.

A significant peak is consistently observed at m/z 45, which corresponds to the methoxymethyl cation ([CH2OCH3]+). This fragment arises from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, followed by charge retention on the methoxymethyl fragment. This is typically the base peak in the spectrum, indicating its high stability.

The relative abundance of these fragments provides a fingerprint for the identification of this compound. The high abundance of the m/z 45 and m/z 43 fragments is particularly characteristic.

| m/z | Relative Abundance (%) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 45 | 100 | Methoxymethyl cation | [CH2OCH3]+ |

| 43 | ~77 | Acetyl cation | [CH3CO]+ |

| 58 | ~36 | Rearrangement product | [C2H2O2]+• |

| 29 | ~15 | Ethyl cation / Formyl cation | [C2H5]+ / [CHO]+ |

| 15 | ~13 | Methyl cation | [CH3]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions associated with its carbonyl chromophore. Like other ketones, this compound exhibits characteristic absorption bands in the UV region corresponding to the excitation of electrons from non-bonding and bonding orbitals to anti-bonding orbitals.

The spectrum is primarily defined by two types of electronic transitions:

n → π* Transition: This is a low-energy transition involving the promotion of an electron from a non-bonding (n) orbital, specifically one of the lone pairs on the carbonyl oxygen, to the anti-bonding π* orbital of the C=O double bond. This transition is symmetry-forbidden, resulting in a weak absorption band (low molar absorptivity, ε). For simple aliphatic ketones, this band typically appears in the region of 270-300 nm. Studies have shown that this compound undergoes photolysis when irradiated with UV light in the 300–260 nm range, which is consistent with the presence of this n → π* absorption band.

π → π* Transition: This is a higher-energy transition that involves the excitation of an electron from the bonding π orbital of the carbonyl group to the anti-bonding π* orbital. This transition is symmetry-allowed and therefore gives rise to a strong absorption band (high molar absorptivity, ε). This band is typically observed at shorter wavelengths, usually below 200 nm for simple ketones.

The position and intensity of these absorption bands can be influenced by the solvent polarity. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift (blue shift) to shorter wavelengths, while the π → π* transition may experience a bathochromic shift (red shift) to longer wavelengths. The methoxy group, being an auxochrome, can also have a slight influence on the electronic transitions of the carbonyl chromophore.

| Transition | Approximate Wavelength (λmax) | Molar Absorptivity (ε) | Orbital Promotion |

|---|---|---|---|

| n → π | ~270-300 nm | Low (e.g., 10-100 L mol⁻¹ cm⁻¹) | Non-bonding (O lone pair) to π (C=O) |

| π → π | <200 nm | High (e.g., 1,000-10,000 L mol⁻¹ cm⁻¹) | π (C=O) to π (C=O) |

Specialized Spectroscopic Techniques (e.g., Pulsed Jet-Expansion Fourier Transform Microwave Spectroscopy)

Pulsed jet-expansion Fourier transform microwave (FTMW) spectroscopy has been employed to provide a highly detailed characterization of the rotational spectra and conformational landscape of this compound. This high-resolution technique allows for the precise determination of molecular rotational constants, which in turn provides information about the molecule's geometry and the potential energy barriers between different conformers.

Computational studies have predicted the existence of multiple conformers of this compound, arising from internal rotations around the C-C and C-O single bonds. However, experimental studies using FTMW spectroscopy have definitively identified the most stable conformer in the gas phase. The high resolution of this technique allows for the resolution of fine and hyperfine structures in the rotational spectrum, which can arise from interactions such as the internal rotation of the methyl groups.

For the most stable conformer of this compound, the rotational constants (A, B, and C) have been determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule about its principal axes.

Research Findings from Pulsed Jet-Expansion FTMW Spectroscopy:

Conformational Analysis: The experimental spectra have confirmed the dominance of a single, most stable conformer of this compound under the cold conditions of the jet expansion. This conformer corresponds to the global minimum on the potential energy surface.

Rotational Constants: The precise rotational constants for the ground vibrational state of the most abundant isotopologue of this compound have been determined. These constants are crucial for the unambiguous identification of this compound in complex gas-phase mixtures, such as in interstellar space.

Internal Rotation: The high-resolution spectra exhibit splittings due to the internal rotation of the methyl groups. Analysis of these splittings provides information about the barrier heights for internal rotation, offering insights into the intramolecular forces that govern the molecule's flexibility.

| Parameter | Description | Significance |

|---|---|---|

| Rotational Constants (A, B, C) | Constants related to the moments of inertia about the principal axes. | Provide precise information about the molecular geometry and are used for molecular identification. |

| Centrifugal Distortion Constants | Corrections to the rigid rotor model that account for the stretching of bonds during rotation. | Allow for a more accurate prediction of rotational transition frequencies. |

| Internal Rotation Parameters | Parameters that describe the splittings in the rotational spectra due to the internal rotation of methyl groups. | Provide information on the barrier heights to internal rotation and intramolecular dynamics. |

Computational Chemistry and Theoretical Studies of Methoxyacetone and Methoxyacetophenone Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for studying the electronic structure and properties of molecules. irjweb.com It is favored for its balance of computational cost and accuracy, providing reliable results for a wide range of chemical systems. researchgate.net DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational spectra, and analyzing frontier molecular orbitals, which are crucial for understanding chemical reactivity. irjweb.com

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy on the potential energy surface. stackexchange.com For molecules with flexible bonds, such as methoxyacetone, multiple conformers may exist. DFT methods, like B3LYP, are commonly used to optimize the geometries of these conformers and determine their relative stabilities. nih.gov

Table 1: Example of Optimized Geometrical Parameters from DFT Calculations (Illustrative for a Methoxyacetophenone Derivative)

| Parameter | Bond Length (Å) / Angle (°) |

| C-O (methoxy) | 1.36 |

| C-C (ring) | 1.39 - 1.41 |

| C=O (acetyl) | 1.23 |

| C-C-O (acetyl) | 120.5 |

| C-O-C (methoxy) | 117.8 |

Note: This table is illustrative and based on typical values for similar structures. Actual values for this compound would require specific calculations.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. q-chem.com By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can correlate theoretical predictions with experimental observations. science.gov DFT methods have been shown to provide excellent agreement with experimental vibrational data, especially when scaling factors are applied to account for anharmonicity and other systematic errors. nih.gov

For methoxyacetophenone derivatives, DFT calculations have been successfully used to assign the fundamental vibrational modes. researchgate.netnih.gov For example, the characteristic stretching frequency of the carbonyl group (C=O) is a strong indicator of the local chemical environment and intermolecular interactions. nih.gov Theoretical calculations can precisely predict this frequency and how it shifts in the presence of different solvents or substituents, aiding in the analysis of experimental spectra. nih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for a Methoxyacetophenone Derivative (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |

| C=O Stretch | 1680 | 1675 |

| C-O-C Stretch (methoxy) | 1250 | 1245 |

| CH₃ Rock | 1020 | 1018 |

| Ring Breathing | 815 | 810 |

Note: This table is illustrative. The data represents typical correlations found in studies of similar molecules.

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Transfer)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. aimspress.com The HOMO-LUMO energy gap is a crucial parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com

DFT calculations are widely used to determine the energies and spatial distributions of these orbitals. dergipark.org.trphyschemres.org This analysis can reveal potential sites for electrophilic and nucleophilic attack and explain charge transfer phenomena within the molecule. dergipark.org.tr For instance, in methoxyacetophenone derivatives, the HOMO is often localized on the aromatic ring and the methoxy (B1213986) group, while the LUMO may be centered on the acetyl group, indicating a potential pathway for intramolecular charge transfer upon electronic excitation.

Table 3: Frontier Molecular Orbital Energies (Illustrative)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Methoxyacetophenone | -6.5 | -1.8 | 4.7 |

| This compound | (Requires specific calculation) | (Requires specific calculation) | (Requires specific calculation) |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity towards charged species. uni-muenchen.dechemrxiv.org The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor), which are susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.orgresearchgate.net

This technique is valuable for predicting the sites of intermolecular interactions. nih.gov For a molecule like this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. wolfram.com Conversely, regions around the hydrogen atoms would exhibit positive potential. DFT calculations are used to generate these maps, providing a powerful tool for understanding and predicting chemical behavior. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis involves studying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. um.es For flexible molecules, mapping the potential energy surface (PES) as a function of key dihedral angles provides a comprehensive understanding of the conformational landscape. chemshell.orgresearchgate.net

A PES scan involves systematically changing specific torsional angles and calculating the energy at each point, revealing the locations of energy minima (stable conformers) and transition states that connect them. nih.gov For this compound, key torsions would include rotation around the C-C and C-O single bonds. Computational studies on related molecules, such as lignin (B12514952) model compounds, have utilized PES scans to understand the conformational preferences of methoxy groups adjacent to other functionalities. researchgate.net This analysis is crucial for determining the dominant conformers present under different conditions and their potential role in chemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. mdpi.comnih.gov By mapping the reaction coordinates and calculating the associated energy barriers, researchers can elucidate the step-by-step mechanism of a transformation. northeastern.edu

For reactions involving this compound, such as aldol (B89426) reactions or its behavior on catalytic surfaces, computational modeling can provide invaluable insights. researchgate.net For example, DFT calculations can be used to model the transition state of a reaction, revealing the key interactions that stabilize it and determine the reaction's selectivity. ucl.ac.uk This approach has been used to understand the adsorption and reaction of methoxyacetophenone on silicon surfaces, where DFT was employed to calculate adsorption energies for various possible configurations and to identify the most likely reaction pathways. ucl.ac.uk Such studies are fundamental to designing more efficient catalysts and controlling reaction outcomes. nih.gov

Transition State Characterization

In computational chemistry, the characterization of a transition state is fundamental to understanding the mechanisms and kinetics of chemical reactions. fiveable.me A transition state represents the point of highest energy along the reaction coordinate, a first-order saddle point on the potential energy surface. github.io At this point, the molecular structure is at a maximum of energy in the direction of the reaction coordinate and at a minimum in all other directions. github.io The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. fiveable.me

Locating and characterizing these fleeting structures is a significant challenge due to their transient nature. mit.edu Computationally, this is achieved through various algorithms that explore the potential energy surface. These methods typically involve geometry optimization techniques, such as the Newton-Raphson and quasi-Newton methods, which aim to find a stationary point where the gradient of the energy vanishes. fiveable.megithub.io To specifically locate a transition state, the optimization must identify a structure that possesses one and only one negative eigenvalue in its Hessian matrix (a matrix of second derivatives of energy), which corresponds to the imaginary vibrational frequency of the reaction coordinate. github.io

Common computational practices include:

Constrained Optimizations: A coordinate involved in the reaction, such as a bond length or angle, is systematically changed (a relaxed coordinate scan) to generate an initial guess of the transition state geometry, which is typically the highest energy structure found during the scan. github.io

Surface Walking Algorithms: Methods like the nudged elastic band (NEB) or the dimer method are employed to "walk" across the potential energy surface from reactants to products, refining a path and identifying the highest energy point. fiveable.mearxiv.org

Quantum Chemistry Methods: Electronic structure methods, particularly Density Functional Theory (DFT), are widely used to calculate the potential energy surfaces and the properties of the transition states. fiveable.memit.edu

Recent advancements have seen the application of machine learning and generative AI to predict transition state structures much more rapidly than traditional quantum chemistry methods, which can be computationally intensive. mit.eduarxiv.org These models can accelerate the discovery process for new reactions and catalysts. mit.edu

Adsorption Studies of Methoxyacetophenone on Semiconductor Surfaces (e.g., Si(001))

The functionalization of semiconductor surfaces with organic molecules is a cornerstone of developing advanced organic-inorganic interfaces. ucl.ac.uk Studies on the adsorption of p-methoxyacetophenone on the silicon Si(001) surface reveal highly selective and coverage-dependent behavior. ucl.ac.ukacs.org These investigations combine experimental techniques like X-ray photoelectron spectroscopy (XPS) with theoretical density functional theory (DFT) calculations to elucidate the adsorption mechanism. ucl.ac.ukacs.org

At low molecular coverage, the chemisorption of p-methoxyacetophenone onto the clean Si(001) surface is primarily driven by the dissociation of the methoxy group (CH₃–O). ucl.ac.ukacs.org This process results in the formation of two distinct and stable adsorbate structures on the silicon surface. ucl.ac.uk However, as the molecular coverage increases, the surface footprint required for this dissociation pathway becomes unavailable. acs.org This steric hindrance leads to a change in the adsorption mechanism, favoring the formation of less thermodynamically stable adsorbates that are datively bonded to the silicon surface and occupy a smaller footprint. acs.org

The selective nature of this coverage-dependent reaction is a promising characteristic for the controlled design of functional interfaces on silicon. acs.org Analysis of the O(1s) XPS spectra provides evidence for the different bonding environments at varying exposures.

| Exposure (Langmuirs) | Peak 1 Binding Energy (eV) | Peak 2 Binding Energy (eV) | Reference |

|---|---|---|---|

| 0.18 L | 531.4 | 532.1 | ucl.ac.uk |

Table 1: O(1s) XPS peak positions for p-methoxyacetophenone adsorbed on a Si(001) surface at low coverage. These values are comparable to those reported for acetaldehyde (B116499) and acetone (B3395972) adsorption on Si(001). ucl.ac.uk

Solvation Effects and Intermolecular Interactions Modeling

Several computational models are used to simulate solvation and intermolecular interactions:

Continuum Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. diva-portal.orgmdpi.com This method is efficient for calculating the bulk electrostatic effects of the solvent on the solute.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, typically in a "supermolecule" approach that allows for the detailed study of specific solute-solvent interactions like hydrogen bonding. diva-portal.org This is more computationally demanding but provides a more accurate picture of the local solvation environment.

Hybrid Models: Some methods combine explicit solvent molecules for the first solvation shell with a continuum model for the bulk solvent to balance accuracy and computational cost.

External Electric Field: The collective electrostatic effect of solvent dipoles can be simulated by applying an external electric field to the solute molecule in a gas-phase calculation. mdpi.com This approach can effectively model changes in the solute's electron density due to the solvent environment. mdpi.com

Thermodynamic Models: The van't Hoff equation can be used to calculate thermodynamic properties of dissolution, such as enthalpy (ΔH°sol), Gibbs free energy (ΔG°sol), and entropy (ΔS°sol), from solubility data at different temperatures, providing a macroscopic view of the solvent effect. researchgate.net

These models are crucial for understanding how intermolecular forces, such as van der Waals forces and hydrogen bonds, compete with and influence the intrinsic properties of a molecule in a condensed phase. nsf.gov For instance, the combined effect of multiple weak solute-solvent interactions can compete with or even disrupt covalent bonds within molecular clusters. nsf.gov

Quantum Chemical Studies and Non-Linear Optical (NLO) Properties

Non-linear optics (NLO) describes the changes in the optical properties of a material in the presence of intense light, a phenomenon with significant applications in telecommunications, data storage, and photonics. nih.gov Organic molecules, in particular, have garnered interest as NLO materials due to their high NLO responses, fast response times, and the flexibility of their chemical design. mdpi.com

Quantum chemical calculations are a powerful tool for predicting and understanding the NLO properties of molecules. diva-portal.org These properties are governed by the molecule's response to an external electric field, which is quantified by polarizabilities and hyperpolarizabilities. The key NLO parameters calculated include:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Related to second-order NLO effects like second-harmonic generation.

Second Hyperpolarizability (γ): Related to third-order NLO effects.

A common strategy for designing molecules with large NLO responses is to create a structure with an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which enhances the hyperpolarizability. nih.gov

Computational methods, primarily time-dependent density functional theory (TD-DFT), are used to compute these NLO parameters. diva-portal.org It is crucial to consider environmental effects, as intermolecular interactions in condensed phases can significantly alter NLO properties compared to an isolated molecule in a vacuum. diva-portal.org Therefore, calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). diva-portal.org The results are often compared against standard NLO materials like urea (B33335) for benchmarking. mdpi.com

| Compound | μ (D) | ⟨α⟩ (10-24 esu) | γ (10-36 esu) | Reference |

|---|---|---|---|---|

| Compound I (C18H15NO3) | 4.25 | 33.91 | 85.41 | mdpi.com |

| Compound II (C18H15NO4) | 3.19 | 34.70 | 81.20 | mdpi.com |

| Urea (Reference) | - | - | - | mdpi.com |

Table 2: Example of calculated static electric properties for two coumarin (B35378) derivatives in the isolated (gas-phase) state. Such calculations help in screening molecules for potential NLO applications. mdpi.com

Applications of Methoxyacetone and Its Derivatives in Advanced Organic Synthesis and Materials Science

Methoxyacetone as a Key Intermediate in Fine Chemical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of several fine chemicals. Its reactivity, stemming from the presence of both a ketone and an ether functional group, allows for a variety of chemical transformations, making it a valuable tool for organic chemists.

Synthesis of Herbicides (e.g., Metolachlor)

One of the most significant industrial applications of this compound is its role as a key intermediate in the production of the herbicide metolachlor. ugm.ac.id Metolachlor is a widely used selective herbicide for controlling annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton. ugm.ac.idchemicalbook.com

The synthesis of metolachlor from this compound typically involves a multi-step process:

Condensation: this compound is first condensed with 2-ethyl-6-methylaniline (MEA). ossila.com

Hydrogenation: The resulting imine is then hydrogenated to produce N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-amine. ossila.com

Acylation: Finally, the secondary amine is acylated with chloroacetyl chloride to yield metolachlor. ossila.comresearchgate.net

The chemical structure of metolachlor contains a chiral center, and modern production methods focus on producing the more active S-enantiomer, known as S-metolachlor. ossila.com This asymmetric synthesis often involves the use of specialized chiral catalysts during the hydrogenation step. researchgate.net The large-scale production of metolachlor highlights the importance of this compound in the agrochemical industry. guidechem.com

| Reactant 1 | Reactant 2 | Key Reaction Steps | Product |

| This compound | 2-Ethyl-6-methylaniline | Condensation, Hydrogenation, Acylation | Metolachlor |

Pharmaceutical Intermediates and Biologically Active Compounds

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and biologically active compounds. ossila.com Its unique structural features are utilized to create complex molecular architectures necessary for therapeutic efficacy. The transformation of ketones into amines, a process known as bio-amination in which this compound can participate, has broad applications in pharmaceutical development. guidechem.com While specific drug examples derived directly from this compound are not extensively detailed in publicly available literature, its role as a versatile intermediate is acknowledged in the field of medicinal chemistry.

Precursors for Flavors and Fragrances

While direct application of this compound as a flavor or fragrance precursor is not prominently documented, related acetone (B3395972) derivatives play a significant role in this industry. For instance, acetone is utilized for the extraction of essential oils and contributes a sweetish aroma to some formulations. researchgate.net Furthermore, compounds like 4-methoxyphenylacetone are key ingredients in perfumes, providing a sweet, floral aroma, and are also employed as flavoring agents. ossila.com The pleasant scent profile of such derivatives enhances the olfactory characteristics of various personal care products. ossila.com

Methoxyacetophenone Derivatives as Building Blocks for Specialty Materials

Derivatives of methoxyacetophenone are important precursors in the development of specialty materials, including polymers and dyes. The presence of the methoxy (B1213986) and acetophenone (B1666503) functionalities allows for a range of chemical modifications to tailor the properties of the final materials.

Precursors for Polymers and Advanced Materials

4'-Methoxyacetophenone (B371526) is a notable derivative used in polymer chemistry. It serves as a building block in the production of various polymers and resins. ugm.ac.id The incorporation of this monomer can enhance the material properties of the final polymer, such as durability and resistance to environmental factors. ugm.ac.id For example, it can be used as a reactive intermediate to improve the heat resistance and mechanical strength of specialty polymers, which are crucial in industries like automotive and electronics.

Synthesis of Dyes and Pigments

Methoxyacetophenone derivatives are valuable precursors in the synthesis of dyes and pigments. A significant application is in the preparation of chalcones, which are α,β-unsaturated ketones. ossila.com These chalcones are synthesized through an aldol (B89426) condensation reaction between a methoxyacetophenone derivative and a benzaldehyde. ossila.com

Chalcone (B49325) derivatives often exhibit fluorescence and are used as fluorescent dyes. ossila.com For instance, 3′-Fluoro-4′-methoxyacetophenone is used to prepare chalcone derivatives that serve as fluorescent dyes. ossila.com Additionally, derivatives of 4-aminoacetophenone can be used to synthesize azo dyes, a large and important class of colored organic compounds.

| Methoxyacetophenone Derivative | Reactant | Product Class | Application |

| 3′-Fluoro-4′-methoxyacetophenone | Benzaldehydes | Chalcones | Fluorescent Dyes |

| 4-Aminoacetophenone | Diazonium salts | Azo Dyes | Dyes and Pigments |

Applications in Perovskite Materials and Electrolytes

Extensive research into the composition of precursor solutions for perovskite solar cells and electrolytes for advanced batteries has explored a wide array of solvents and additives to optimize performance and stability. However, based on available scientific literature, there is currently no significant body of research demonstrating the application of this compound or its derivatives in the formulation of perovskite materials or as a component in electrolytes for batteries. The focus of solvent engineering in perovskite fabrication has largely been on controlling the crystallization of the perovskite layer through the use of various organic solvents, but this compound has not been identified as a key solvent in this area. Similarly, the development of electrolytes for lithium-ion batteries and other next-generation energy storage devices has investigated numerous organic carbonates, esters, and ethers, as well as various additives, to enhance ionic conductivity and electrode stability, yet this compound is not prominently featured in these studies.

Role in Organocatalysis and Other Catalytic Systems

While the application of this compound in perovskite and electrolyte technologies is not well-documented, its utility in the realm of organic synthesis, particularly as a substrate in catalytic reactions, has been noted in specific contexts. The reactivity of the carbonyl group and the adjacent methoxy group allows this compound to participate in various transformations, serving as a building block for more complex molecules.

This compound has been utilized as a substrate in the synthesis of doubly borylated enolates. sigmaaldrich.comchemicalbook.com This type of reaction is significant in synthetic organic chemistry as it provides a route to versatile intermediates that can be used in a variety of coupling reactions to form new carbon-carbon bonds.

Furthermore, this compound serves as a substrate in the bio-amination of ketones. chemicalbook.com This biocatalytic approach, often employing enzymes, offers a green and highly selective method for the synthesis of chiral amines, which are valuable intermediates in the pharmaceutical industry.

In a broader context of catalytic conversions of similar molecules, the reactions of α-alkoxy ketones are of interest. For instance, research on the catalytic conversion of 4'-methoxypropiophenone, a molecule that shares structural similarities with this compound, demonstrates the potential for such compounds to be transformed into valuable products like trans-anethole through cascade reactions. mdpi.com These reactions, often utilizing bifunctional catalysts, highlight the chemical pathways that could potentially be adapted for this compound.

Additionally, organocatalytic strategies have been developed for the α-alkylation of ketones, a fundamental transformation in organic synthesis. nih.govacs.org While not always specifically mentioning this compound, these methodologies provide a framework within which this compound could theoretically be employed as a substrate to introduce alkyl groups at the α-position, leading to the formation of more complex keto-ethers. The development of enantioselective organocatalytic radical α-alkylation of ketones further expands the potential synthetic utility for ketones of this class. nih.gov

The following table summarizes the catalytic reactions involving this compound and related ketones:

| Catalytic Reaction | Substrate | Product/Intermediate | Catalyst Type | Significance |

|---|---|---|---|---|

| Synthesis of Doubly Borylated Enolates | This compound | Doubly Borylated Enolates | Not Specified | Formation of versatile synthetic intermediates. sigmaaldrich.comchemicalbook.com |

| Bio-amination of Ketones | This compound | Chiral Amines | Biocatalyst (Enzyme) | Green and selective synthesis of pharmaceutical intermediates. chemicalbook.com |

| Catalytic Conversion | 4'-Methoxypropiophenone | trans-Anethole | Bifunctional Nanocatalyst | Demonstrates potential pathways for related α-alkoxy ketones. mdpi.com |

Biocatalytic and Stereoselective Transformations Involving Methoxyacetone and Analogues

Enantioselective Synthesis of Chiral Methoxyacetone Derivatives

The creation of specific stereoisomers of this compound derivatives, particularly chiral alcohols and amines, is a key focus of modern synthetic chemistry. Both metal-based catalysts and biocatalysts are employed to achieve high enantioselectivity.

One of the primary chiral derivatives synthesized from this compound is 1-methoxy-2-propanol (B31579). Asymmetric transfer hydrogenation (ATH) is a powerful method for this conversion. Tethered Ru(II) catalysts, for instance, have been used for the ATH of methoxy-substituted ketones, showing high efficiency when using a formic acid/triethylamine system. acs.org Similarly, Noyori-Ikariya type catalysts are effective for the ATH of various ketones, including ortho-methoxy acetophenone (B1666503), yielding products with high enantiomeric excess (ee). rsc.org The industrial synthesis of the herbicide (S)-metolachlor once involved the enantioselective hydrogenation of this compound as a key step, highlighting the large-scale relevance of this transformation. researchgate.net

Biocatalysis offers a green alternative for producing chiral derivatives. Alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones. frontiersin.orgacs.org For example, ADHs from various sources can reduce this compound to (S)-1-methoxy-2-propanol with high enantioselectivity. frontiersin.orgwhiterose.ac.uk Amine dehydrogenases (AmDHs) have also been shown to effectively synthesize (S)-1-methoxypropan-2-amine from this compound, achieving high conversion and excellent stereoselectivity. frontiersin.orgresearchgate.net In one study, using a wild-type AmDH from MsmeAmDH, a semi-preparative scale synthesis at a 150 mM concentration of this compound yielded (S)-1-methoxypropan-2-amine with 88.3% conversion and an enantiomeric excess of 98.6%. frontiersin.orgwhiterose.ac.uk

Table 1: Comparison of Catalytic Methods for Enantioselective Synthesis of this compound Derivatives

| Method | Catalyst/Enzyme | Product | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Tethered Ru(II) catalysts | Chiral Alcohols | Efficient for methoxy-substituted ketones using formic acid/triethylamine. | acs.org |